2-Chloro-6-fluorobenzyl methyl sulfide
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Overview
Description
2-Chloro-6-fluorobenzyl methyl sulfide is an organic compound that belongs to the class of benzyl sulfides It is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, along with a methyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl methyl sulfide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the methyl sulfide group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding benzyl thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Amines or thiols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzyl thiol.
Substitution: Formation of substituted benzyl sulfides.
Scientific Research Applications
2-Chloro-6-fluorobenzyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving nucleophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl methyl sulfide involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents on the benzene ring can participate in electrophilic and nucleophilic interactions, while the methyl sulfide group can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl methyl sulfide: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
2-Fluorobenzyl methyl sulfide: Lacks the chloro substituent, which may influence its chemical properties and applications.
Benzyl methyl sulfide: Lacks both chloro and fluoro substituents, making it less reactive in certain chemical reactions.
Uniqueness
2-Chloro-6-fluorobenzyl methyl sulfide is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This combination of substituents enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds. Additionally, the presence of these substituents may impart specific biological activities that are not observed in related compounds.
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWQLFHAQOABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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